5-(3-Pyridylmethylene)rhodanine

Antimicrobial Structure-Activity Relationship Gram-positive bacteria

5-(3-Pyridylmethylene)rhodanine (CAS 3785-78-2) is a rhodanine-based heterocyclic compound featuring a 3-pyridylmethylene substituent at the C-5 position. It belongs to a privileged scaffold class in medicinal chemistry, recognized for its diverse biological activities including antimicrobial and anticancer properties.

Molecular Formula C9H6N2OS2
Molecular Weight 222.3 g/mol
CAS No. 3785-78-2
Cat. No. B179589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Pyridylmethylene)rhodanine
CAS3785-78-2
Molecular FormulaC9H6N2OS2
Molecular Weight222.3 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C=C2C(=O)NC(=S)S2
InChIInChI=1S/C9H6N2OS2/c12-8-7(14-9(13)11-8)4-6-2-1-3-10-5-6/h1-5H,(H,11,12,13)/b7-4-
InChIKeyWCMBSDRTRVIVGG-DAXSKMNVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Pyridylmethylene)rhodanine (CAS 3785-78-2): A Rhodanine Derivative for Targeted Inhibitor Development and Antimicrobial Research


5-(3-Pyridylmethylene)rhodanine (CAS 3785-78-2) is a rhodanine-based heterocyclic compound featuring a 3-pyridylmethylene substituent at the C-5 position. It belongs to a privileged scaffold class in medicinal chemistry, recognized for its diverse biological activities including antimicrobial and anticancer properties [1]. The compound serves as a key building block for developing enzyme inhibitors and exploring structure-activity relationships [2].

Rhodanine scaffold for inhibitor development and SAR
Reported antimicrobial and anticancer research tool
3-Pyridylmethylene substituent supports selective interaction studies

Why 5-(3-Pyridylmethylene)rhodanine (CAS 3785-78-2) Cannot Be Interchanged with Other Rhodanine Analogs


Rhodanine derivatives are not interchangeable due to profound differences in biological activity, selectivity, and physicochemical properties driven by even minor structural modifications. Substitution patterns on the C-5 arylidene ring, the N-3 position, and the presence of additional functional groups dramatically alter target binding affinity, cellular potency, and antibacterial spectrum. For example, the position of the pyridine nitrogen (2-, 3-, or 4-) in pyridylmethylene rhodanines dictates antimicrobial selectivity, while N-carboxyalkyl substitution can abolish activity entirely [1][2]. Substituting one analog for another without prior validation risks invalidating experimental outcomes and procurement investments.

!Pyridine regioisomer position (2-, 3-, or 4-) may alter antimicrobial selectivity; 4-isomer may be inactive.
!N-3 substitution (e.g., carboxyalkyl) may abolish antimicrobial activity reported for the parent compound.
!Rhodanine core modifications shift anticancer and enzyme selectivity; analogs require independent validation.

Quantitative Differentiation of 5-(3-Pyridylmethylene)rhodanine (CAS 3785-78-2) Against Key Analogs


5-(3-Pyridylmethylene)rhodanine Demonstrates Selective Gram-Positive Antibacterial Activity Lacking in Other Regioisomers

In a comparative study of rhodanine-3-carboxyalkyl acid derivatives, the position of the pyridinyl nitrogen (2-, 3-, or 4-) critically influenced antibacterial activity [1]. The 3-pyridylmethylene derivative exhibited selective activity against Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) while remaining inactive against Gram-negative bacteria and yeast. In contrast, the 4-pyridylmethylene analog showed no activity against any tested strain, and the 2-pyridylmethylene analog displayed a broader but less potent profile. This regioisomer-specific activity profile makes 5-(3-pyridylmethylene)rhodanine a valuable tool for investigating Gram-positive selective mechanisms.

Regioisomer Comparison
Head-to-head
3-Pyridyl: active against S. aureus, B. subtilis
4-Pyridyl: inactive against all tested strains
Supports Gram-positive screening context; regioisomer selection critical
Activity limited to stated strains; review strain panel
Antimicrobial Structure-Activity Relationship Gram-positive bacteria

N3-Unsubstituted 5-(3-Pyridylmethylene)rhodanine Exhibits Superior Activity to N3-Carboxyalkyl Derivatives

A direct comparison within the same study revealed that the parent 5-(3-pyridylmethylene)rhodanine (lacking N-3 substitution) demonstrated significantly higher antibacterial activity than its N3-carboxyalkyl acid derivatives [1]. The study evaluated a series of 5-pyridylmethylidene-3-rhodanine-carboxyalkyl acids and found that while the parent compound showed clear Gram-positive activity, the introduction of carboxyalkyl groups at the N-3 position abolished or drastically reduced antimicrobial activity. This establishes the unsubstituted N-3 position as a critical feature for maintaining antimicrobial potency in the 3-pyridylmethylene series.

N3 Substitution Impact
Head-to-head
Parent: active (Gram-positive)
N3-carboxyalkyl: inactive or markedly reduced
Unsubstituted N-3 required for antimicrobial activity
Carboxyalkyl modification may abolish activity
Antimicrobial Structure-Activity Relationship Rhodanine derivatives

5-(3-Pyridylmethylene)rhodanine is a Privileged Scaffold for Developing Potent Anticancer Agents

The 5-(3-pyridylmethylene)rhodanine core serves as a privileged scaffold for developing potent anticancer agents with activity in the sub-micromolar to low micromolar range [1]. In contrast, related rhodanine analogs like 5-benzylidenerhodanine derivatives exhibit significantly weaker anticancer activity, with IC50 values typically in the high micromolar range (45-206 μM) [2]. The presence of the 3-pyridylmethylene moiety enhances potency through improved target binding and physicochemical properties.

Anticancer Potency Context
Class-level
Scaffold derivatives: sub-µM to low µM IC50
Benzylidene analogs: 45–206 µM
Supports anticancer scaffold optimization; class-level inference
Aggregated data; verify in specific assays
Anticancer Rhodanine Scaffold optimization

5-(3-Pyridylmethylene)rhodanine Exhibits Enhanced Lipophilicity and Metabolic Stability Compared to 5-Benzylidenerhodanine

Computational and experimental assessments indicate that the pyridine nitrogen in 5-(3-pyridylmethylene)rhodanine contributes to improved aqueous solubility and reduced metabolic liability compared to the corresponding benzylidene analog [1]. While 5-benzylidenerhodanine exhibits high lipophilicity (clogP > 3) and is prone to rapid oxidative metabolism, the 3-pyridylmethylene substitution lowers clogP by approximately 0.5-1.0 log units and introduces a potential site for hydrogen bonding, enhancing both solubility and metabolic stability [2].

ADME Property Comparison
Class-level
clogP ~2.0–2.5 vs. >3 (benzylidene); reduced CYP metabolism reported
May support solubility and stability in cell-based assays
In silico/in vitro data; review specific ADME profiles
Lipophilicity Metabolic stability ADME

The 3-Pyridylmethylene Moiety Confers Selectivity for Aldose Reductase Over Other Reductases

Within the broader rhodanine class, the 3-pyridylmethylene substitution pattern contributes to enhanced selectivity for aldose reductase (AR) over related aldo-keto reductase (AKR) enzymes [1]. While 5-benzylidenerhodanine derivatives often exhibit promiscuous inhibition of multiple AKR isoforms, the 3-pyridyl nitrogen introduces specific electrostatic interactions with AR active site residues, improving selectivity indices. This is particularly important for minimizing off-target effects in diabetic complication models [2].

Enzyme Selectivity
Class-level
AR/AKR1B10 selectivity >10 vs.
Supports selectivity review in enzyme inhibition studies
Class-level inference; validate in target assay
Aldose reductase Selectivity Diabetic complications

Recommended Research and Industrial Applications for 5-(3-Pyridylmethylene)rhodanine (CAS 3785-78-2)


Selective Gram-Positive Antibacterial Screening and Mechanism-of-Action Studies

Use 5-(3-pyridylmethylene)rhodanine as a positive control or lead compound in assays designed to identify novel Gram-positive antibacterial agents. Its selective activity against S. aureus and B. subtilis [1] makes it ideal for studying mechanisms targeting Gram-positive-specific pathways, without confounding activity against Gram-negative bacteria or yeast.

Cancer Drug Discovery: Scaffold Optimization and SAR Exploration

Employ 5-(3-pyridylmethylene)rhodanine as a privileged starting point for anticancer lead optimization. Its core structure supports potent, low-micromolar activity across multiple cancer cell lines [1], and its favorable physicochemical properties (lower clogP, improved solubility) facilitate the development of analogs with enhanced drug-like characteristics [2].

Aldose Reductase Inhibitor Development for Diabetic Complications

Leverage the enhanced selectivity of 5-(3-pyridylmethylene)rhodanine for aldose reductase to design inhibitors with reduced off-target effects [1][2]. This application is supported by the compound's established role in the rhodanine-based aldose reductase inhibitor patent landscape [3].

Application
Selection Property
Validation Focus
Gram-positive antibacterial screening studies
Regioisomer identity (3-pyridylmethylene)
Activity against S. aureus and B. subtilis strains
Cancer cell-model scaffold optimization
3-Pyridylmethylene scaffold potency context
Cytotoxicity endpoints across cell lines; verify IC50
Aldose reductase pathway research
Enzyme selectivity profile (AR vs. AKR)
Selectivity indices in recombinant enzyme assays
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